![molecular formula C15H15N3O5S B5822234 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide, also known as MNNG, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent DNA alkylating agent that has been shown to induce mutations in various organisms.
Mecanismo De Acción
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide acts by alkylating DNA at the O^6 position of guanine, which leads to the formation of O^6-methylguanine. This modified base can pair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has also been shown to induce other types of mutations, including frameshift mutations and base substitutions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide depend on the dose and duration of exposure. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure has been shown to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. In vivo studies have shown that N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure can lead to the development of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its ability to induce specific types of mutations, which can be useful for studying the effects of DNA damage on cellular processes. However, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide is a potent mutagen and can be toxic to cells at high doses. Additionally, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide can be unstable in solution and requires careful handling to ensure accurate dosing.
Direcciones Futuras
There are several future directions for research on N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of new methods for detecting N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide-induced mutations in DNA. Another area of interest is the study of the effects of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure on epigenetic modifications such as DNA methylation. Additionally, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide could be used as a tool for studying the effects of DNA damage on aging and age-related diseases.
Métodos De Síntesis
The synthesis of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has been extensively used in scientific research due to its ability to induce mutations in DNA. It has been used as a mutagen in various organisms, including bacteria, yeast, and mammalian cells. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has also been used to study the effects of DNA damage on cellular processes such as DNA replication and repair.
Propiedades
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-11-5-7-14(8-6-11)24(22,23)17(10-15(16)19)12-3-2-4-13(9-12)18(20)21/h2-9H,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSBUQIEZPCUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)
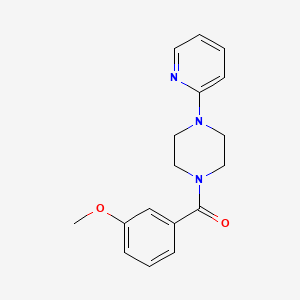
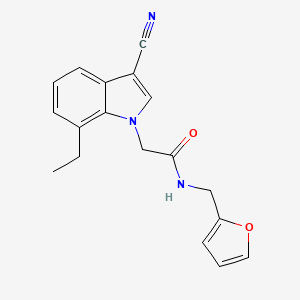
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
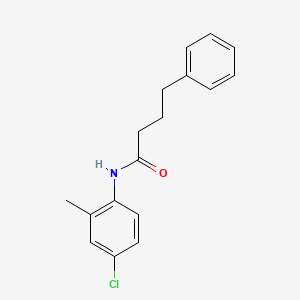
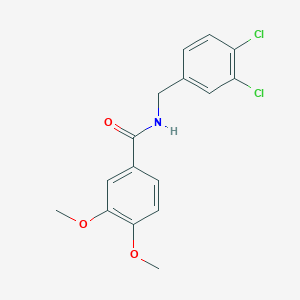

![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)
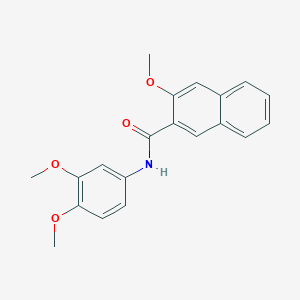
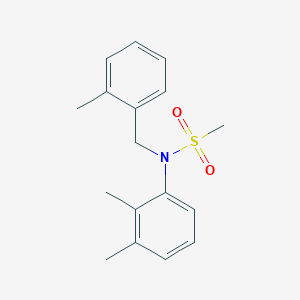
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
